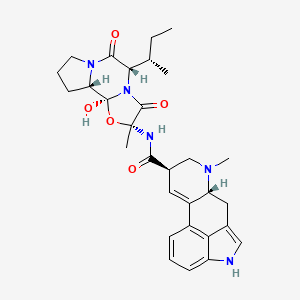
Sodium tin ethoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium tin ethoxide is an organometallic compound that combines sodium, tin, and ethoxide groups. It is a white to yellowish powder that is soluble in polar solvents such as ethanol and methanol. This compound is known for its reactivity and is used in various chemical processes, particularly as a catalyst and reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium tin ethoxide can be synthesized through the reaction of sodium ethoxide with tin(IV) chloride in an anhydrous ethanol solution. The reaction typically proceeds as follows: [ \text{SnCl}_4 + 4 \text{NaOEt} \rightarrow \text{Sn(OEt)}_4 + 4 \text{NaCl} ] This reaction requires careful control of temperature and anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The use of inert atmospheres, such as nitrogen or argon, is common to prevent unwanted side reactions.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium tin ethoxide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Tin oxides (e.g., SnO2).
Reduction: Reduced tin compounds.
Substitution: Various organotin compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium tin ethoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biological systems due to its reactivity and ability to form organometallic complexes.
Medicine: Explored for its potential in drug synthesis and as a precursor for pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and as a catalyst in polymerization reactions.
Mécanisme D'action
The mechanism of action of sodium tin ethoxide involves its ability to act as a strong base and nucleophile. It can deprotonate acidic protons, initiate nucleophilic attacks on electrophilic centers, and facilitate the formation of organometallic complexes. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Sodium ethoxide: Similar in structure but lacks the tin component. Used primarily as a strong base in organic synthesis.
Tin(IV) ethoxide: Contains tin and ethoxide groups but lacks the sodium component. Used in the synthesis of tin-based compounds.
Uniqueness: Sodium tin ethoxide is unique due to its combination of sodium, tin, and ethoxide groups, which imparts distinct reactivity and versatility in chemical reactions. Its ability to act as both a base and a nucleophile makes it valuable in various synthetic applications.
Propriétés
IUPAC Name |
sodium;pentaethoxystannanuide;tetraethoxystannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/9C2H5O.Na.2Sn/c9*1-2-3;;;/h9*2H2,1H3;;;/q9*-1;+1;2*+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTXFUUKYWSSEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Sn](OCC)(OCC)OCC.CCO[Sn-](OCC)(OCC)(OCC)OCC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H45NaO9Sn2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24992-48-1 |
Source


|
| Record name | Ethyl alcohol, sodium tin(4+) salt (9:1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-hydroxy-2-[(2S,3R,4S)-4-hydroxy-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]acetaldehyde](/img/structure/B1494074.png)

![[8]Cycloparaphenylene](/img/structure/B1494080.png)
![16-[[(1S)-4-[[(5S)-5-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carboxypentyl]amino]-1-carboxy-4-oxobutyl]amino]-16-oxohexadecanoic acid](/img/structure/B1494081.png)
![Ethyl 6-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]hexanoate](/img/structure/B1494083.png)




![1-Fluoro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]-benzene](/img/structure/B1494113.png)


![(cis-2-Methyloctahydrocyclopenta[c]pyrrol-5-yl)methanol](/img/structure/B1494119.png)
